
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a thiazole ring.
Phenacetin (N-(4-ethoxyphenyl)acetamide): Contains an ethoxyphenyl group but lacks the thiazole and hydrazinyl groups.
Uniqueness
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H13N3OS |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-2-15-9-5-3-8(4-6-9)10-7-16-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14) |
Clave InChI |
DFJLNDMGCBKFAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


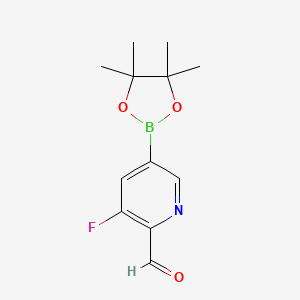
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

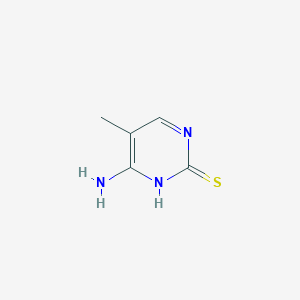
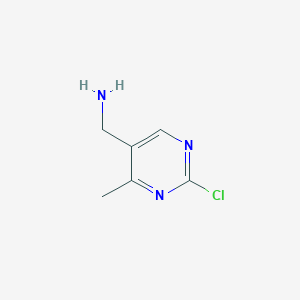

![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
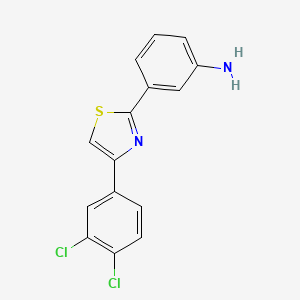

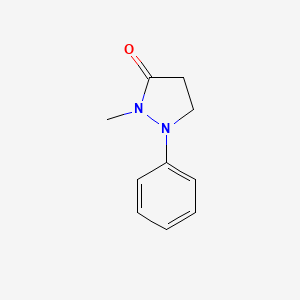
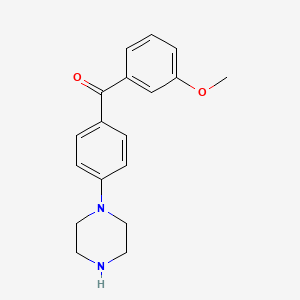
![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)


